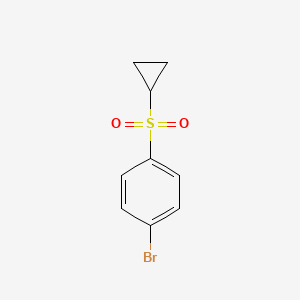

1-Bromo-4-(cyclopropylsulfonyl)benzene

Description

Properties

IUPAC Name |

1-bromo-4-cyclopropylsulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2S/c10-7-1-3-8(4-2-7)13(11,12)9-5-6-9/h1-4,9H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTJMDWOCBCVVGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00716492 | |

| Record name | 1-Bromo-4-(cyclopropanesulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00716492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

648906-28-9 | |

| Record name | 1-Bromo-4-(cyclopropylsulfonyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=648906-28-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-4-(cyclopropanesulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00716492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-4-(cyclopropylsulfonyl)benzene: Current Knowledge and Future Directions

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-4-(cyclopropylsulfonyl)benzene is a halogenated aromatic sulfone of increasing interest within the fields of medicinal chemistry and materials science. Its unique structural combination of a brominated phenyl ring and a cyclopropylsulfonyl group offers a versatile scaffold for the synthesis of novel compounds with potential therapeutic and functional properties. The bromine atom serves as a key handle for a variety of cross-coupling reactions, enabling facile structural modification, while the cyclopropylsulfonyl moiety can influence the compound's physicochemical properties, such as solubility, metabolic stability, and crystal packing. This technical guide provides a comprehensive overview of the currently available physical and chemical properties of this compound. However, it is important to note that detailed experimental data for this specific compound remains limited in the public domain. This guide will therefore also leverage data from structurally related analogs to provide reasoned estimations and highlight areas for future experimental investigation to fully elucidate the characteristics of this promising molecule.

Introduction: The Significance of the Aryl Sulfonyl Halide Scaffold

Aryl sulfonyl halides, and their derivatives, represent a cornerstone in modern synthetic chemistry and drug discovery. The sulfonyl group, with its rigid tetrahedral geometry and ability to act as a hydrogen bond acceptor, is a common feature in a multitude of marketed pharmaceuticals. The incorporation of a halogen atom, such as bromine, onto the aromatic ring provides a critical reactive site for the construction of more complex molecular architectures through well-established palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig).

The subject of this guide, this compound, introduces a cyclopropyl group attached to the sulfonyl moiety. The cyclopropyl ring is a "bioisostere" of a phenyl group or a double bond, often introduced to improve metabolic stability, reduce lipophilicity, and modulate conformational rigidity in drug candidates. Therefore, this compound stands as a valuable building block for the exploration of new chemical space in the pursuit of novel therapeutics and functional materials.

Molecular Structure and Identification

A clear understanding of the molecular structure is fundamental to interpreting its chemical behavior and physical properties.

Molecular Structure Visualization

Caption: 2D structure of this compound.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 648906-28-9[1] |

| Molecular Formula | C₉H₉BrO₂S[2] |

| Molecular Weight | 261.14 g/mol [3] |

| Canonical SMILES | C1CC1S(=O)(=O)C2=CC=C(C=C2)Br |

| InChI Key | YTJMDWOCBCVVGM-UHFFFAOYSA-N |

Physical and Chemical Properties: A Data Gap Analysis

A thorough understanding of a compound's physical properties is paramount for its application in research and development, guiding decisions on reaction conditions, purification methods, and formulation. For this compound, there is a notable absence of experimentally determined physical property data in peer-reviewed literature and publicly accessible databases. The information that is available is often predicted or derived from supplier information without explicit experimental validation.

Table 2: Physical Properties of this compound

| Property | Value | Source/Comment |

| Appearance | Solid | General supplier information. |

| Melting Point | Data not available | Data Gap: Experimental determination is required. |

| Boiling Point | 391.0 ± 34.0 °C at 760 mmHg | Predicted value. A high degree of uncertainty exists. |

| Density | Data not available | Data Gap: Experimental determination is required. |

| Solubility | Soluble in common organic solvents (e.g., Dichloromethane, Chloroform, Ethyl Acetate) | Inferred from its structure and general behavior of similar compounds. Data Gap: Quantitative solubility data in a range of solvents is needed. |

Expert Insight: The lack of concrete experimental data for fundamental properties like melting point and solubility presents a significant challenge for researchers. While predictions can offer initial guidance, they are no substitute for empirical data. The predicted high boiling point suggests that the compound is a stable solid at room temperature. Its structure, containing both a polar sulfonyl group and a nonpolar bromophenyl moiety, suggests it will be soluble in a range of common organic solvents but likely insoluble in water.

Spectroscopic Characterization: The Fingerprint of a Molecule

Spectroscopic data provides the unambiguous identification of a chemical compound and offers insights into its electronic and structural features. As with the physical properties, verified and publicly available spectra for this compound are scarce. This section will outline the expected spectral features based on the known properties of its constituent functional groups and data from analogous compounds.

4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

-

¹H NMR: The proton NMR spectrum is expected to be characterized by distinct signals for the aromatic protons and the cyclopropyl protons. The para-substituted aromatic ring will likely show a classic AA'BB' system, appearing as two doublets in the aromatic region (typically δ 7.0-8.0 ppm). The methine proton of the cyclopropyl group will appear as a multiplet, shifted downfield due to the deshielding effect of the adjacent sulfonyl group. The methylene protons of the cyclopropyl ring will likely present as complex multiplets in the upfield region of the spectrum.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. One would expect to see signals for the four distinct carbons of the aromatic ring, with the carbon attached to the bromine atom showing a characteristic chemical shift influenced by the "heavy atom effect." The carbons of the cyclopropyl group and the carbon attached to the sulfonyl group will also have unique chemical shifts.

4.2 Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show strong, characteristic absorption bands for the sulfonyl group (S=O stretches) in the regions of approximately 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.

4.3 Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering clues about its structure. The mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺). Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). Fragmentation patterns would likely involve the loss of the bromine atom, the cyclopropyl group, and sulfur dioxide.

Experimental Workflow: Acquiring Spectroscopic Data

Caption: A typical experimental workflow for the spectroscopic characterization of an organic compound.

Synthesis and Purification

Proposed Synthetic Pathway

Caption: A plausible synthetic route to this compound.

Expert Insight on Synthesis and Purification: The proposed synthesis is straightforward and utilizes readily available starting materials. The key step is the oxidation of the sulfide to the sulfone. This transformation can often be achieved with high yield and selectivity using common oxidizing agents. The choice of oxidant and reaction conditions would need to be optimized to minimize potential side reactions, such as oxidation of the aromatic ring.

Purification of the final product would likely be achieved through recrystallization from a suitable solvent system or by column chromatography on silica gel. The solid nature of the product would facilitate its isolation and handling.

Safety and Handling

Given the lack of a comprehensive, publicly available Safety Data Sheet (SDS) for this compound, a cautious approach to its handling is essential. The safety information provided here is based on the GHS classifications for structurally similar compounds and general principles for handling laboratory chemicals.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.

-

Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with copious amounts of water.

-

Ingestion: Do not ingest. If swallowed, seek immediate medical attention.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

GHS Hazard Information (Anticipated):

Based on the structure, the compound may be classified with the following GHS hazards:

-

Acute Toxicity (Oral, Dermal, Inhalation): May be harmful if swallowed, in contact with skin, or if inhaled.

-

Skin Irritation: May cause skin irritation.

-

Eye Irritation: May cause serious eye irritation.

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

Conclusion and Future Outlook

This compound is a chemical entity with significant potential as a building block in medicinal chemistry and materials science. Its structural features suggest it can be readily functionalized to generate a diverse library of novel compounds. However, a critical knowledge gap exists regarding its fundamental physical and spectroscopic properties.

To unlock the full potential of this compound, future research should prioritize the following:

-

Experimental Determination of Physical Properties: A comprehensive study to determine the melting point, boiling point, density, and solubility in a range of solvents is crucial for its practical application.

-

Full Spectroscopic Characterization: The acquisition and public dissemination of high-resolution ¹H NMR, ¹³C NMR, IR, and mass spectra are essential for its unambiguous identification and quality control.

-

Development and Validation of a Synthetic Protocol: A detailed, optimized, and validated synthetic procedure would facilitate its accessibility to the broader scientific community.

-

Comprehensive Safety Evaluation: The generation of a complete Safety Data Sheet (SDS) based on toxicological studies is necessary to ensure its safe handling and use.

By addressing these knowledge gaps, the scientific community can fully leverage the potential of this compound in the development of next-generation pharmaceuticals and advanced materials.

References

"1-Bromo-4-(cyclopropylsulfonyl)benzene" molecular weight

An In-depth Technical Guide to 1-Bromo-4-(cyclopropylsulfonyl)benzene for Drug Discovery Professionals

Abstract

This compound has emerged as a strategically significant building block in the landscape of modern medicinal chemistry. Its unique trifecta of functionalities—a synthetically versatile bromophenyl ring, a metabolically robust cyclopropyl group, and a polar sulfonyl linker—offers a powerful toolkit for drug discovery professionals. This guide provides a comprehensive technical overview of this compound, detailing its physicochemical properties, plausible synthetic routes with detailed protocols, and its multifaceted applications in the design and development of novel therapeutic agents. By synthesizing data from established chemical principles and contemporary research, this document serves as an authoritative resource for researchers, scientists, and drug development professionals seeking to leverage this scaffold for therapeutic innovation.

Introduction: A Scaffold of Strategic Importance

In the intricate process of drug design, the selection of appropriate molecular building blocks is paramount. This compound (CAS No. 648906-28-9) is a heterocyclic intermediate that exemplifies the principles of modern scaffold design. The molecule is a confluence of three key structural motifs, each contributing distinct and advantageous properties for drug development:

-

The Bromophenyl Group : The bromine atom serves as a versatile synthetic "handle." It is an excellent leaving group, readily participating in a wide array of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Heck, and Buchwald-Hartwig cross-couplings. This allows for the systematic exploration of chemical space and the facile introduction of diverse functionalities to modulate biological activity and pharmacokinetic profiles[1][2].

-

The Cyclopropyl Moiety : The cyclopropyl ring is far more than a simple saturated carbocycle. Its inclusion in drug candidates has been shown to confer significant advantages, including enhanced metabolic stability, increased potency, and improved brain permeability. The strained, three-membered ring imparts conformational rigidity and unique electronic properties, often leading to more favorable and entropically efficient binding to biological targets[3][4].

-

The Sulfonyl Group : As a key pharmacophore, the sulfone group is a strong hydrogen bond acceptor, capable of forming critical interactions with protein targets. Its chemical stability and polar nature help to modulate solubility and other physicochemical properties. The sulfone linker is a common feature in a variety of biologically active molecules, including anticancer, anti-inflammatory, and antimicrobial agents[5].

This guide aims to provide an in-depth analysis of this compound, equipping drug development professionals with the foundational knowledge to effectively utilize this high-value intermediate.

Physicochemical and Structural Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its application in research. The key identifiers and computed properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 261.14 g/mol | [6][7][8] |

| CAS Number | 648906-28-9 | [6][7][9] |

| Molecular Formula | C₉H₉BrO₂S | [7][9] |

| IUPAC Name | This compound | [8] |

| SMILES Code | O=S(C1=CC=C(Br)C=C1)(C2CC2)=O | [7] |

| Boiling Point (Predicted) | 391.0 ± 34.0 °C at 760 mmHg | [8] |

| Storage Conditions | Sealed in dry, 2-8°C | [7] |

The molecule's structure combines a rigid aromatic core with a three-dimensional cyclopropyl group, a feature known to provide desirable vectors for exploring protein binding pockets[3]. The sulfonyl bridge introduces polarity while remaining metabolically stable, offering a balance to the lipophilic bromophenyl and cyclopropyl components.

Synthesis and Characterization

While multiple proprietary synthesis routes may exist, a logical and scalable pathway can be devised based on established organosulfur chemistry. The most common approach involves the oxidation of a sulfide precursor, which itself can be synthesized from commercially available starting materials.

Proposed Synthetic Pathway

A plausible two-step synthesis is outlined below, starting from 4-bromothiophenol and cyclopropyl bromide.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative, self-validating methodology derived from standard procedures for S-alkylation and sulfide oxidation.

Step 1: Synthesis of 1-Bromo-4-(cyclopropylthio)benzene (Sulfide Intermediate)

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-bromothiophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and acetone (100 mL).

-

Reaction: Stir the suspension at room temperature for 15 minutes to form the thiophenolate salt.

-

Addition: Add cyclopropyl bromide (1.1 eq) dropwise to the mixture.

-

Heating: Heat the reaction mixture to reflux (approx. 56°C) and monitor its progress by Thin-Layer Chromatography (TLC) until the starting thiophenol is consumed (typically 4-6 hours).

-

Work-up: Cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the crude residue in ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate. After filtration and solvent evaporation, purify the crude product by column chromatography on silica gel to yield the sulfide intermediate. Causality: The basic conditions deprotonate the thiol, creating a potent nucleophile that readily displaces the bromide from cyclopropyl bromide.

Step 2: Oxidation to this compound

-

Setup: Dissolve the sulfide intermediate (1.0 eq) from Step 1 in dichloromethane (DCM) in a flask cooled to 0°C in an ice bath.

-

Oxidation: Add meta-chloroperoxybenzoic acid (m-CPBA, ~2.2 eq) portion-wise, ensuring the internal temperature does not exceed 10°C. Trustworthiness: Using a slight excess of the oxidant ensures complete conversion of the sulfide to the sulfone. Monitoring by TLC is crucial to avoid over-oxidation or side reactions.

-

Reaction: Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, or until TLC indicates complete conversion.

-

Quenching: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate, followed by a 10% aqueous solution of sodium thiosulfate to destroy excess peroxide.

-

Work-up: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the solution under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final product, this compound, as a crystalline solid.

Analytical Characterization Workflow

Confirmation of the final product's identity and purity is achieved through a standard battery of analytical techniques.

Caption: Standard analytical workflow for product validation.

Applications in Drug Discovery and Development

The true value of this compound lies in its application as a versatile scaffold for building complex and novel drug candidates.

A Platform for Synthetic Diversification

The bromophenyl moiety is the primary reactive site for diversification. It enables medicinal chemists to rapidly generate libraries of analogues through well-established cross-coupling reactions.

-

Suzuki Coupling: Reaction with boronic acids or esters introduces new aryl or heteroaryl groups, allowing for the exploration of key hydrophobic or aromatic interactions in a binding site.

-

Buchwald-Hartwig Amination: Coupling with amines provides access to a wide range of aniline derivatives, which are privileged structures in medicinal chemistry, enabling the introduction of hydrogen bond donors and basic centers.

-

Sonogashira Coupling: Reaction with terminal alkynes introduces a rigid, linear linker, useful for probing deeper into a target's active site.

This synthetic flexibility allows for the systematic optimization of a lead compound's Structure-Activity Relationship (SAR) and Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

The Cyclopropyl Sulfone Motif in Bioactive Molecules

The cyclopropyl sulfone fragment is a bioisostere for other groups and contributes positively to a molecule's drug-like properties. The cyclopropyl group can act as a metabolically stable equivalent of a gem-dimethyl or vinyl group, often enhancing binding affinity by restricting conformational freedom[3][4]. The sulfone group, as a stable and polar entity, can improve aqueous solubility and engage in specific hydrogen bonding that is critical for target engagement.

This combination of properties makes the scaffold particularly attractive for developing inhibitors or modulators for various target classes, from kinases and proteases to G-protein coupled receptors (GPCRs).

Conclusion

This compound is more than just a chemical intermediate; it is a testament to rational molecular design. It provides a robust and versatile starting point for medicinal chemistry campaigns, embodying features that address common challenges in drug development such as metabolic instability, synthetic intractability, and off-target effects. Its constituent parts—the reactive bromine handle, the property-enhancing cyclopropyl ring, and the bio-interactive sulfonyl group—form a powerful combination. For researchers and scientists in the pharmaceutical industry, a deep understanding of this scaffold's properties, synthesis, and strategic applications is essential for unlocking its full potential in the creation of next-generation therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cyclopropyl piperazine sulfonyl and carboxamide derivatives synthesis. [wisdomlib.org]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. 648906-28-9|this compound|BLD Pharm [bldpharm.com]

- 8. This compound | 648906-28-9 [sigmaaldrich.com]

- 9. appretech.com [appretech.com]

A Technical Guide to the Solubility Profile of 1-Bromo-4-(cyclopropylsulfonyl)benzene

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical framework for understanding and determining the solubility of 1-Bromo-4-(cyclopropylsulfonyl)benzene. In the absence of extensive published solubility data for this specific molecule, this document serves as a first-principles guide, combining theoretical analysis with robust, field-proven experimental protocols. We delve into the molecular structure to predict solubility behavior, provide detailed methodologies for both thermodynamic and kinetic solubility determination, and discuss the critical implications of these findings for preclinical and drug development workflows. This guide is designed to empower researchers to generate reliable solubility data and leverage it for informed decision-making in medicinal chemistry and formulation science.

Introduction

This compound is a synthetic intermediate whose structural motifs—a brominated aromatic ring and a cyclopropylsulfonyl group—are of significant interest in modern medicinal chemistry. The solubility of such compounds is a cornerstone of their developability, profoundly influencing their behavior in biological assays, their absorption and distribution in vivo, and the feasibility of creating effective drug formulations.[1][2] Poor aqueous solubility is a leading cause of attrition in the drug development pipeline, making its early and accurate assessment a critical, cost-saving measure.[2][3]

Theoretical Assessment of Solubility: A Structure-Based Analysis

The solubility of a molecule is governed by the balance of energy required to break its crystal lattice structure versus the energy released upon its solvation by the solvent.[4][5] An analysis of the molecular structure of this compound allows for a qualitative prediction of its solubility characteristics.

-

Molecular Structure:

-

Aromatic Core: The bromobenzene moiety is hydrophobic and contributes to poor aqueous solubility. The bromine atom is a weak electron-withdrawing group that can engage in p-π conjugation, influencing intermolecular stacking in the solid state.[6][7]

-

Sulfonyl Group (-SO₂-): This is a highly polar, rigid functional group. The oxygen atoms are strong hydrogen bond acceptors, which can interact favorably with protic solvents. However, the group as a whole does not donate hydrogen bonds. This polarity can lead to strong dipole-dipole interactions in the crystal lattice.

-

Cyclopropyl Group: A small, non-polar, and strained aliphatic ring that adds to the overall lipophilicity of the molecule.

-

-

Crystal Lattice Energy: The dissolution process must overcome the energy that holds the molecules together in a solid crystal.[8][9] The combination of the planar phenyl ring and the highly polar sulfonyl group suggests that this compound can pack efficiently into a stable crystal lattice. These strong intermolecular forces, primarily dipole-dipole interactions, likely result in a high lattice energy.[10] A high lattice energy presents a significant barrier to dissolution, often leading to low solubility.[8]

-

Predicted Solubility:

-

Aqueous Solubility: Expected to be very low. The large, hydrophobic surface area of the bromophenyl and cyclopropyl groups is likely to outweigh the hydrogen bonding acceptor capability of the sulfonyl group.

-

Organic Solvent Solubility: Solubility will be dependent on solvent polarity. It is predicted to be more soluble in polar aprotic solvents (e.g., DMSO, DMF, Acetone) that can disrupt the crystal lattice through strong dipole-dipole interactions. Solubility in non-polar solvents (e.g., Hexane) is expected to be poor, while solubility in polar protic solvents (e.g., Ethanol, Methanol) will be moderate, facilitated by hydrogen bonding with the sulfonyl moiety.

-

Experimental Determination of Thermodynamic Solubility

Thermodynamic, or equilibrium, solubility is the true measure of a compound's solubility. It represents the concentration of a saturated solution at equilibrium with an excess of the solid compound.[2][11] The shake-flask method is the gold-standard for this determination.[12][13]

Protocol: Shake-Flask Method for Thermodynamic Solubility

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a precisely known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol, etc.). Ensure enough solid is added so that it remains visible after the equilibration period.[14]

-

Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a period sufficient to ensure equilibrium is reached, typically 24 to 72 hours.[12][13] The time required can be determined by taking measurements at various time points (e.g., 24, 48, 72 hours) until the concentration in solution remains constant.

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation at high speed, followed by careful removal of the supernatant, or by filtering the solution through a fine (e.g., 0.22 µm) filter.[13]

-

Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11][12]

-

Data Reporting: Calculate the solubility based on the measured concentration and the dilution factor. Report the results in units of µg/mL and µM.

High-Throughput Determination of Kinetic Solubility

Kinetic solubility is a high-throughput assessment used in early drug discovery to quickly rank compounds.[3][15] It measures the concentration at which a compound precipitates from an aqueous buffer when added from a concentrated dimethyl sulfoxide (DMSO) stock solution.[12][16] This method can overestimate thermodynamic solubility because it can generate transient supersaturated solutions.[14]

Protocol: Kinetic Solubility Assay via Nephelometry

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 or 20 mM).[15]

-

Serial Dilution: In a DMSO-compatible plate, perform serial dilutions of the stock solution to create a range of concentrations.

-

Assay Plate Preparation: Dispense a small, fixed volume (e.g., 2-5 µL) of each DMSO concentration into the wells of a clear microtiter plate (e.g., 96- or 384-well).[16]

-

Precipitation Induction: Rapidly add a larger volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well and mix immediately. The final DMSO concentration should be low (typically ≤2%) to minimize its co-solvent effect.

-

Incubation & Measurement: Incubate the plate for a defined period (e.g., 1-2 hours) at a controlled temperature.[16] Measure the amount of precipitate formed using laser nephelometry, which quantifies the light scattered by suspended particles.[17] The solubility limit is determined as the concentration at which a significant increase in light scattering is observed compared to controls.

Data Analysis and Presentation

Quantitative solubility data should be organized clearly to facilitate comparison across different conditions.

Table 1: Solubility Data Summary for this compound

| Solubility Type | Solvent / Medium | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |

| Thermodynamic | Purified Water | 25 | [Experimental Value] | [Calculated Value] |

| Thermodynamic | PBS (pH 7.4) | 25 | [Experimental Value] | [Calculated Value] |

| Thermodynamic | Ethanol | 25 | [Experimental Value] | [Calculated Value] |

| Thermodynamic | Acetonitrile | 25 | [Experimental Value] | [Calculated Value] |

| Kinetic | PBS (pH 7.4) | 25 | [Experimental Value] | [Calculated Value] |

Implications for Drug Development

The solubility data generated for this compound are not merely physical constants; they are actionable insights that guide the entire preclinical development process.

-

Lead Optimization: In early discovery, kinetic solubility data provides a rapid method to compare different analogues.[18] If this structural motif is part of a lead series, chemists can use this data to guide modifications that improve solubility without sacrificing potency.

-

Formulation Strategy: Low aqueous solubility, as predicted for this compound, necessitates enabling formulation strategies to achieve adequate exposure in in vivo safety and efficacy studies.[19] The thermodynamic solubility value is the critical parameter for this work.[3] Strategies might include:

-

Co-solvents: Using mixtures of water and organic solvents (e.g., PEG400, ethanol) to increase solubility.[20]

-

Amorphous Solid Dispersions (ASDs): Dispersing the compound in a polymer matrix to prevent crystallization and enhance dissolution.[21]

-

Lipid-based Formulations: Dissolving the compound in oils, surfactants, and co-solvents for oral delivery.[20]

-

-

Risk Assessment: Accurately knowing the solubility helps set realistic expectations for a compound's potential bioavailability and flags it for potential development challenges early, saving significant time and resources.[15][19]

Conclusion

While specific solubility data for this compound is sparse in public literature, a robust understanding of its potential solubility can be derived from its molecular structure. This theoretical assessment, however, must be substantiated by rigorous experimental measurement. This guide provides the necessary, detailed protocols for determining both the high-throughput kinetic solubility and the gold-standard thermodynamic solubility. The resulting data is indispensable for any research or development program involving this compound, directly informing chemical optimization, guiding formulation development, and ultimately increasing the probability of success for any drug candidate containing this key structural moiety.

References

- 1. bmglabtech.com [bmglabtech.com]

- 2. pharmatutor.org [pharmatutor.org]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. crab.rutgers.edu [crab.rutgers.edu]

- 8. Lattice energy: Definition, Importance and Factors affecting. [allen.in]

- 9. Lattice energy - Wikipedia [en.wikipedia.org]

- 10. Contribution of Crystal Lattice Energy on the Dissolution Behavior of Eutectic Solid Dispersions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 12. enamine.net [enamine.net]

- 13. researchgate.net [researchgate.net]

- 14. dissolutiontech.com [dissolutiontech.com]

- 15. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 16. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 17. bmglabtech.com [bmglabtech.com]

- 18. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 19. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 20. Computational Prediction of Drug Solubility in Lipid Based Formulation Excipients - PMC [pmc.ncbi.nlm.nih.gov]

- 21. High-throughput kinetic turbidity analysis for determination of amorphous solubility and excipient screening for amorphous solid dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Blueprint of 1-Bromo-4-(cyclopropylsulfonyl)benzene: A Technical Guide for Advanced Research

Introduction: Elucidating the Structure of a Key Synthetic Intermediate

In the landscape of modern drug discovery and materials science, the precise characterization of novel chemical entities is paramount. 1-Bromo-4-(cyclopropylsulfonyl)benzene, with its unique combination of a brominated aromatic ring and a cyclopropylsulfonyl moiety, represents a versatile intermediate in organic synthesis. Its structural features suggest potential applications in the development of therapeutic agents and functional materials. An in-depth understanding of its spectroscopic properties is crucial for its unambiguous identification, quality control, and the rational design of subsequent synthetic transformations.

Molecular Structure and Key Spectroscopic Features

The structure of this compound combines three key components that dictate its spectroscopic signature: a para-substituted bromobenzene ring, a sulfonyl group, and a cyclopropyl ring. Each of these fragments will give rise to characteristic signals in the NMR, IR, and MS spectra.

"1-Bromo-4-(cyclopropylsulfonyl)benzene" safety and handling

An In-depth Technical Guide to the Safety and Handling of 1-Bromo-4-(cyclopropylsulfonyl)benzene

Preamble: This document provides a comprehensive guide to the safe handling, storage, and emergency management of this compound (CAS No. 648906-28-9). As a complete, verified Safety Data Sheet (SDS) for this specific compound is not publicly available, this guide has been constructed with scientific integrity at its core, synthesizing data from structurally analogous compounds. The recommendations herein are based on a conservative assessment of potential hazards derived from related brominated aromatics and aryl sulfones. This approach ensures a high margin of safety for all laboratory personnel.

Section 1: Chemical Identification and Properties

This compound is a halogenated aryl sulfone. Understanding its fundamental properties is the first step in a robust safety assessment. The sulfonyl group is strongly electron-withdrawing, and the presence of a bromine atom on the aromatic ring dictates its reactivity and toxicological profile.

| Property | Value | Source(s) |

| CAS Number | 648906-28-9 | [1][2] |

| Molecular Formula | C₉H₉BrO₂S | [2] |

| Molecular Weight | 261.14 g/mol | |

| IUPAC Name | This compound | |

| Physical Form | Solid (predicted based on similar compounds) | [3] |

| Boiling Point | 391.0 ± 34.0 °C at 760 mmHg (Predicted) | |

| Storage Temperature | Room Temperature, sealed in a dry environment | [3] |

Section 2: Hazard Identification and GHS Classification (Inferred)

While specific toxicological data for this compound has not been fully investigated, a hazard assessment based on close structural analogs like 1-bromo-4-cyclopropylbenzene and 1-bromo-4-cyclopentylbenzene provides a reliable predictive framework.[4][5] The primary hazards are associated with acute toxicity and irritation.

GHS Pictogram (Anticipated):

Signal Word (Anticipated): Warning [3]

Inferred Hazard Statements:

Causality of Hazards: The anticipated toxicity and irritant properties stem from the combination of the reactive C-Br bond and the lipophilic nature of the benzene ring, which can facilitate interaction with biological membranes and proteins. Upon absorption, metabolic processes or direct interaction can lead to irritation of the skin, eyes, and respiratory tract.[6][7]

Section 3: Engineering Controls & Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is critical, starting with engineering controls and supplemented by rigorous adherence to PPE protocols. This self-validating system ensures minimal risk of exposure.

1. Engineering Controls:

-

Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and solution preparation, must be conducted within a certified chemical fume hood. This is the primary barrier to prevent inhalation of airborne particulates or vapors.

-

Safety Shower & Eyewash Station: A compliant and regularly tested safety shower and eyewash station must be immediately accessible in the laboratory where the compound is handled.[8]

2. Personal Protective Equipment (PPE): The selection of PPE is dictated by the inferred hazards. The following table outlines the minimum required PPE for any procedure involving this compound.

| PPE Category | Item | Standard/Specification | Rationale |

| Eye & Face | Safety Goggles with Side Shields | ANSI Z87.1 Compliant | Protects against chemical splashes and airborne particles. |

| Face Shield | To be worn over safety goggles | Provides full-face protection during procedures with a high risk of splashing or aerosol generation. | |

| Hand Protection | Nitrile Gloves | Minimum 0.11 mm thickness | Provides a barrier against direct skin contact. Double-gloving is recommended for added protection.[9] |

| Body Protection | Laboratory Coat | Flame-resistant Nomex® or 100% cotton | Protects skin and personal clothing from contamination. Must be fully buttoned. |

| Full-Length Pants & Closed-Toe Shoes | Made of non-porous material | Prevents accidental skin exposure on the lower body and protects feet from spills. | |

| Respiratory | NIOSH-approved Respirator | Required if working outside a fume hood or if dust is generated | Use appropriate cartridges for organic vapors and particulates. |

Section 4: Safe Handling & Storage Protocols

Adherence to methodical handling and storage procedures is paramount to ensuring long-term safety and compound integrity.

Detailed Protocol for Weighing and Handling:

-

Preparation: Before handling, confirm the chemical fume hood is operational. Cover the work surface with disposable absorbent bench paper. Assemble all necessary equipment (spatulas, weigh boats, containers).

-

Donning PPE: Put on all required PPE as detailed in the table above.

-

Weighing: Tare an appropriate container (e.g., glass vial) on the analytical balance inside the fume hood. Use a clean spatula to carefully transfer the solid compound to the tared container. Avoid any actions that could generate dust.

-

Transfer: If transferring to another vessel for reaction, do so carefully within the fume hood.

-

Solution Preparation: Slowly add the solid to the solvent with stirring to avoid splashing. Keep the container capped when not actively in use.

-

Post-Handling: Clean all equipment thoroughly. Wipe down the work surface in the fume hood. Dispose of all contaminated disposable materials (gloves, weigh boats, bench paper) in a designated hazardous waste container.

-

Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[10]

Workflow for Safe Handling

References

- 1. 648906-28-9|this compound|BLD Pharm [bldpharm.com]

- 2. appretech.com [appretech.com]

- 3. 1-Bromo-4-cyclopropylbenzene | 1124-14-7 [sigmaaldrich.com]

- 4. 1-Bromo-4-cyclopropylbenzene | C9H9Br | CID 12221355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Bromo-4-cyclopentylbenzene | C11H13Br | CID 54324133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. indofinechemical.com [indofinechemical.com]

- 9. fishersci.co.uk [fishersci.co.uk]

- 10. fishersci.com [fishersci.com]

A Technical Guide to 1-Bromo-4-(cyclopropylsulfonyl)benzene for Advanced Research and Development

For the discerning researcher and drug development professional, the selection of key intermediates is a critical decision that dictates the trajectory of a synthesis campaign. 1-Bromo-4-(cyclopropylsulfonyl)benzene (CAS No. 648906-28-9) has emerged as a valuable building block, prized for its unique combination of a reactive aryl bromide handle and the influential cyclopropylsulfonyl moiety. This guide provides an in-depth technical overview of this reagent, from procurement and quality control to its strategic application in complex molecule synthesis, empowering scientists to leverage its full potential.

Compound Profile: Structure and Physicochemical Properties

This compound is a crystalline solid characterized by a molecular formula of C₉H₉BrO₂S and a molecular weight of 261.14 g/mol .[1] The structure features a para-substituted benzene ring, bearing a bromine atom—an ideal functional group for cross-coupling reactions—and a cyclopropylsulfonyl group. The sulfone is a strong electron-withdrawing group, which influences the reactivity of the aromatic ring and offers a metabolically stable, polar functionality that can engage in hydrogen bonding. The cyclopropyl group introduces a degree of conformational rigidity and a three-dimensional character often sought in modern drug discovery.

Caption: Chemical structure of this compound.

Key Physicochemical Data:

| Property | Value | Source |

|---|---|---|

| CAS Number | 648906-28-9 | [1] |

| Molecular Formula | C₉H₉BrO₂S | [1] |

| Molecular Weight | 261.14 g/mol | [1] |

| Appearance | White to off-white solid/powder | General Supplier Data |

| Storage | Sealed in dry, 2-8°C | [2] |

| Boiling Point | 391.0 ± 34.0 °C (Predicted) | |

Procurement and Supplier Landscape

Acquiring high-quality this compound is the foundational step for any successful research program. The compound is available from a range of fine chemical suppliers catering to research and bulk manufacturing needs. When selecting a supplier, it is imperative to consider not just the price, but also the purity, availability of analytical documentation, and lead times.

| Supplier | Product Number (Example) | Purity | Available Quantity (Example) | Price (USD, Example) |

| BLD Pharm | 648906-28-9 | >98% | Research Quantities | Contact for Quote |

| Aladdin | B185801 | >98% | 1g / 5g | $1,618.90 / $4,543.90[3] |

| Appretech Scientific | APT007146 | 98% min | Research Quantities | Contact for Quote[4] |

| Sigma-Aldrich | ChemScene (Partner) | >98% | Research Quantities | Contact for Quote |

Expert Insight on Procurement: For early-stage research, smaller quantities from suppliers like Aladdin provide a straightforward option. For process development and scale-up, engaging with manufacturers like BLD Pharm or Appretech Scientific for custom synthesis or bulk quotes is advisable. Always request a lot-specific Certificate of Analysis (COA) before purchase to validate purity and identity.

Quality Control and Analytical Validation

Ensuring the integrity of the starting material is paramount. A trustworthy supplier will provide a comprehensive COA detailing the results of quality control testing. Researchers should be familiar with the expected analytical profile of this compound to independently verify its quality if necessary.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is a primary tool for structural confirmation. The aromatic region should display a characteristic AA'BB' system (two doublets) for the para-substituted ring. The cyclopropyl protons will appear as complex multiplets in the upfield region, and the methine proton adjacent to the sulfonyl group will be shifted downfield.

-

¹³C NMR: The carbon spectrum will show distinct signals for the four unique aromatic carbons (two substituted, two unsubstituted), and the carbons of the cyclopropyl ring.

B. Chromatography and Mass Spectrometry:

-

HPLC/UPLC: High-Performance Liquid Chromatography is the standard for purity assessment. A reverse-phase method, for instance using a C18 column with a mobile phase of acetonitrile and water, can effectively separate the target compound from potential impurities.[5]

-

LC-MS: Liquid Chromatography-Mass Spectrometry confirms the molecular weight of the compound, providing definitive evidence of its identity. The expected mass for the molecular ion [M]+ would correspond to the isotopic pattern of bromine.

References

A Technical Guide to the Biological Activities of Cyclopropylsulfonyl Benzene Derivatives and Related Sulfonamides

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, the benzenesulfonamide moiety stands out as a "privileged scaffold"—a core molecular structure that is capable of binding to a wide range of biological targets, leading to a diverse array of therapeutic activities. Its prevalence in approved drugs is a testament to its favorable physicochemical properties and versatile binding capabilities. The introduction of a cyclopropyl group, particularly as a cyclopropylsulfonyl moiety, further refines this scaffold. The cyclopropyl ring is a unique functional group; it is a small, rigid, and lipophilic structure that can enhance metabolic stability, improve binding affinity by introducing conformational constraints, and modulate electronic properties.

This technical guide provides an in-depth exploration of the biological activities associated with cyclopropylsulfonyl benzene derivatives and their close structural relatives. We will dissect the key therapeutic areas where these compounds show significant promise—including anti-inflammatory, anticancer, and antiviral applications. The narrative will focus on the causality behind their mechanisms of action, present validated experimental protocols for their evaluation, and summarize critical structure-activity relationship (SAR) data to guide future drug discovery efforts.

Anti-Inflammatory Activity: Precision Targeting of Cyclooxygenase-2 (COX-2)

The inflammatory response, while essential for host defense, can lead to chronic and debilitating diseases when dysregulated. A cornerstone of anti-inflammatory therapy has been the inhibition of cyclooxygenase (COX) enzymes, which are critical for the production of prostaglandins. The discovery of two isoforms, COX-1 (constitutively expressed for homeostatic functions) and COX-2 (inducible at sites of inflammation), opened the door for the development of selective inhibitors with improved gastrointestinal safety profiles.

The benzenesulfonamide scaffold is central to many selective COX-2 inhibitors. These agents typically feature a 1,5-diarylpyrazole or a similar heterocyclic core, with the sulfonamide group playing a crucial role in binding to a secondary pocket present in the COX-2 active site but not in COX-1. This structural difference is the key to their selectivity.[1][2]

Mechanism of Action: Selective COX-2 Inhibition

Benzenesulfonamide-based inhibitors function by inserting the SO₂NH₂ group into a hydrophilic side pocket of the COX-2 enzyme active site. This interaction, along with the binding of the core structure in the main channel, blocks the entry of the arachidonic acid substrate, thereby preventing its conversion to prostaglandin H₂ (PGH₂), the precursor to various pro-inflammatory prostaglandins. Certain derivatives have demonstrated anti-inflammatory activity comparable or superior to the standard drug celecoxib.[1] For instance, some 4-arylphthalazones bearing a benzenesulfonamide moiety have shown significant anti-inflammatory effects and selective COX-2 inhibitory activity.[1]

The following diagram illustrates the arachidonic acid pathway and the point of intervention for COX-2 inhibitors.

Caption: COX-2 Inhibition Pathway.

Quantitative Data: COX-2 Inhibitory Activity

The efficacy of these compounds is quantified by their IC₅₀ values, which represent the concentration required to inhibit 50% of the enzyme's activity.

| Compound Class | Specific Derivative | Target | IC₅₀ (µM) | Reference |

| N-(benzenesulfonyl)acetamide | Compound 9a | COX-2 | 0.011 | [3] |

| N-(benzenesulfonyl)acetamide | Compound 9b | COX-2 | 0.023 | [3] |

| 4-Arylphthalazone-benzenesulfonamide | Compound 2b | COX-2 | (High Selectivity) | [1] |

| 1,3,5-Triazine Derivatives | Compound 3 | COX-2 | (Reduced levels) | [4] |

Experimental Protocol: Carrageenan-Induced Rat Paw Edema Assay

This is the gold-standard in vivo model for evaluating acute anti-inflammatory activity. Its selection is based on its high reproducibility and its well-characterized biphasic inflammatory response.

Objective: To assess the in vivo anti-inflammatory effect of a test compound by measuring its ability to reduce edema induced by carrageenan in a rat paw.

Methodology:

-

Animal Acclimatization: Male Wistar rats (150-180 g) are acclimatized for one week under standard laboratory conditions (12h light/dark cycle, 22±2°C, food and water ad libitum).

-

Grouping and Dosing: Animals are fasted overnight and divided into groups (n=6):

-

Induction of Inflammation: One hour after administration of the vehicle, standard, or test compound, 0.1 mL of a 1% w/v carrageenan suspension in normal saline is injected into the sub-plantar tissue of the right hind paw of each rat.

-

Measurement of Edema: The paw volume is measured immediately before the carrageenan injection (V₀) and at specified intervals post-injection (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

Data Analysis:

-

The percentage increase in paw volume is calculated: [(Vt - V₀) / V₀] * 100, where Vt is the volume at time 't'.

-

The percentage inhibition of edema is calculated: [(Vc - Vt) / Vc] * 100, where Vc is the average paw volume increase in the control group and Vt is the average paw volume increase in the treated group.

-

Statistical significance is determined using an appropriate test, such as a one-way ANOVA followed by Dunnett's test.

-

Self-Validation: The inclusion of a vehicle control group establishes the baseline inflammatory response, while the positive control group validates the assay's sensitivity to a known anti-inflammatory agent. A dose-dependent response in the test groups provides strong evidence of the compound's specific activity.

Anticancer Activity: A Multi-Pronged Attack on Tumorigenesis

The benzenesulfonamide scaffold is a cornerstone in oncology, with derivatives demonstrating a remarkable ability to interfere with various pathways essential for tumor growth, survival, and proliferation.

Diverse Mechanisms of Action

Unlike conventional cytotoxics, many cyclopropylsulfonyl benzene derivatives and related compounds act on specific molecular targets that are dysregulated in cancer cells.

-

Inhibition of Oxidative Phosphorylation (OXPHOS): While many cancer cells exhibit a preference for glycolysis (the Warburg effect), a significant subset, including cancer stem cells, are highly dependent on OXPHOS for energy production.[5] Benzene-1,4-disulfonamides have been identified as potent inhibitors of mitochondrial Complex I, leading to decreased ATP production and selective cytotoxicity in OXPHOS-dependent cancer cells.[5][6]

-

Induction of Apoptosis: Several derivatives induce programmed cell death. Benzimidazole derivatives bearing an alkylsulfonyl side chain have been shown to act as potent inhibitors of the anti-apoptotic protein Bcl-2.[7] Others, such as certain benzene sulfonamide-triazole hybrids, induce apoptosis and show strong binding interactions with key proteins like TGFβ2 and VEGFR1, which are involved in cancer progression.[8]

-

Carbonic Anhydrase (CA) Inhibition: Carbonic anhydrase IX (CA IX) is an enzyme that is highly overexpressed in many solid tumors in response to hypoxia. It helps maintain the intracellular pH, allowing cancer cells to thrive in an acidic microenvironment. Benzenesulfonamides are classic CA inhibitors, and novel derivatives are being designed for selective inhibition of CA IX as an anticancer strategy.[9]

Caption: Diverse Anticancer Mechanisms of Benzenesulfonamides.

Quantitative Data: In Vitro Cytotoxicity

The anticancer potential is initially screened using various cancer cell lines, with results reported as IC₅₀ values.

| Compound Class | Cell Line | IC₅₀ (µM) | Putative Target/Mechanism | Reference |

| Benzene sulfonamide-triazole | DLD-1 (Colorectal) | 11.84 | VEGFR1 | [8] |

| Benzene sulfonamide-triazole | HT-29 (Colorectal) | 9.35 | TGFβ2 | [8] |

| Alkylsulfonyl Benzimidazole | MCF-7 (Breast) | (Significant cytotoxicity) | Bcl-2 | [7] |

| Benzene-1,4-disulfonamide | (Various) | (Nanomolar range) | OXPHOS Complex I | [5][6] |

Experimental Protocol: xCELLigence Real-Time Cell Analysis (RTCA)

This method offers a significant advantage over traditional endpoint assays (like MTT) by providing continuous, real-time monitoring of cell proliferation, viability, and cytotoxicity. The causality for its selection lies in its ability to capture the kinetics of the cellular response to a compound.

Objective: To dynamically monitor the cytotoxic effects of test compounds on cancer cells in real-time.

Methodology:

-

System Setup: An xCELLigence RTCA instrument is placed inside a standard CO₂ incubator. E-Plates (microtiter plates with integrated gold microelectrodes on the bottom of the wells) are used.

-

Background Reading: 50 µL of cell culture medium is added to each well of an E-Plate, which is then placed in the RTCA station to obtain a background reading.

-

Cell Seeding: Cancer cells (e.g., MCF-7 breast cancer cells) are harvested and seeded into the E-Plates at an optimized density (e.g., 5,000 cells/well) in 100 µL of medium. The plate is left at room temperature for 30 minutes to allow for uniform cell settling before being placed back into the RTCA station.

-

Monitoring Initial Growth: The instrument continuously monitors the impedance, which correlates with cell number, adhesion, and morphology. This is recorded as the Cell Index (CI). Cells are allowed to grow until they reach the logarithmic growth phase (typically 18-24 hours).

-

Compound Addition: A dilution series of the test compound is prepared. 100 µL of each concentration is added to the appropriate wells. Wells with medium and a vehicle (e.g., DMSO) serve as negative controls, and a known cytotoxic drug (e.g., Vincristine) serves as a positive control.[7]

-

Real-Time Monitoring: The plate is returned to the RTCA station, and impedance measurements are taken every 15-30 minutes for an extended period (e.g., 72-96 hours).

-

Data Analysis: The Cell Index is normalized to the value at the time of compound addition. The software plots CI versus time, generating dose-response curves. From these kinetic curves, the IC₅₀ value can be calculated at various time points (e.g., 24h, 48h, 72h).

Antiviral Activity: Novel Strategies Against Emerging Threats

The development of effective antiviral agents is a global health priority. Benzenesulfonamide derivatives have emerged as versatile antiviral candidates, acting through both direct virucidal mechanisms and by targeting host factors that are essential for viral replication.

Mechanism of Action: Host-Factor Targeting

Targeting host cellular machinery provides a powerful strategy that can offer broad-spectrum activity and a higher barrier to the development of viral resistance.

-

Inhibition of Host Kinases: Emerging flaviviruses like Dengue (DENV) and Zika (ZIKV) are significant public health threats. Research has shown that benzenesulfonamide derivatives can act as inhibitors of the host Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII).[10] By inhibiting this host kinase, the compounds disrupt cellular processes that the virus has hijacked for its own replication, leading to a potent antiviral effect. One lead compound demonstrated an IC₅₀ of 0.79 µM against CaMKII and effective antiviral activity against both DENV and ZIKV.[10]

-

Virucidal Action: Some multivalent sulfated benzene derivatives act as virucidal agents, meaning they directly and irreversibly inhibit viral particles.[11] These molecules are thought to interact with viral envelope proteins through a combination of electrostatic and hydrophobic interactions, preventing the virus from attaching to and entering host cells. This mechanism has shown broad-spectrum activity against viruses including SARS-CoV-2 and H1N1.[11]

Quantitative Data: Antiviral Efficacy

The antiviral effect is measured by the EC₅₀, the concentration that reduces viral activity by 50%.

| Compound Class | Virus | EC₅₀ (µM) | Mechanism/Target | Reference |

| Benzenesulfonamide (BSA 9) | DENV | 1.52 | CaMKII Inhibition | [10] |

| Benzenesulfonamide (BSA 9) | ZIKV | 1.91 | CaMKII Inhibition | [10] |

| Multivalent Sulfated Benzene | SARS-CoV-2 | (Potent) | Virucidal | [11] |

| N-benzenesulfonyl-benzimidazole | (Various viruses) | (Micromolar) | Not specified | [12] |

Experimental Workflow: Plaque Reduction Assay

This is the classic, functional assay to quantify the titer of infectious virus and to determine the efficacy of an antiviral compound. It is chosen because it directly measures the inhibition of infectious virus particle production.

Caption: Workflow for a Viral Plaque Reduction Assay.

Conclusion and Future Perspectives

The cyclopropylsulfonyl benzene scaffold and its broader benzenesulfonamide family represent a remarkably fruitful starting point for the design of novel therapeutics. Their demonstrated success across anti-inflammatory, anticancer, and antiviral domains underscores their status as privileged structures in drug discovery. The unique properties of the cyclopropyl group—enhancing metabolic stability and providing conformational rigidity—offer a clear rationale for its incorporation in modern medicinal chemistry campaigns.

Future research should focus on several key areas:

-

Target Selectivity: Further refining structures to enhance selectivity for specific enzyme isoforms (e.g., COX-2), kinase targets, or viral proteins to minimize off-target effects.

-

Pharmacokinetic Optimization: Modulating the scaffold to improve absorption, distribution, metabolism, and excretion (ADME) properties, thereby enhancing bioavailability and in vivo efficacy.

-

Exploration of New Targets: Leveraging the scaffold's versatility to probe novel biological targets, such as in the fields of neurodegeneration (e.g., AChE inhibition)[13] and metabolic diseases like hepatic fibrosis.[14]

By combining rational design with high-throughput screening and robust biological validation, the cyclopropylsulfonyl benzene core will undoubtedly continue to yield novel clinical candidates for the treatment of human disease.

References

- 1. Synthesis and biological evaluation of 4-arylphthalazones bearing benzenesulfonamide as anti-inflammatory and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New celecoxib derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. iasp-pain.org [iasp-pain.org]

- 4. Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, Anticancer Activity, and In Silico Modeling of Alkylsulfonyl Benzimidazole Derivatives: Unveiling Potent Bcl-2 Inhibitors for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Exploring anticancer properties of new triazole-linked benzenesulfonamide derivatives against colorectal carcinoma: Synthesis, cytotoxicity, and in silico insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Benzenesulfonamide Derivatives as Calcium/Calmodulin-Dependent Protein Kinase Inhibitors and Antiviral Agents against Dengue and Zika Virus Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Benzene with Alkyl Chains Is a Universal Scaffold for Multivalent Virucidal Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, antiviral and antiproliferative activity of some N-benzenesulphonyl-2(2- or 3-pyridylethyl)-benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Discovery and development of benzene sulfonamide derivatives as anti-hepatic fibrosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Deployment of 1-Bromo-4-(cyclopropylsulfonyl)benzene in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

In the landscape of contemporary medicinal chemistry, the strategic selection of building blocks is paramount to the successful development of novel therapeutics. 1-Bromo-4-(cyclopropylsulfonyl)benzene has emerged as a highly valuable scaffold, offering a unique combination of structural rigidity, metabolic stability, and versatile reactivity. This guide provides an in-depth analysis of this building block, from its fundamental properties and synthesis to its application in key cross-coupling reactions that are foundational to modern drug synthesis. We will explore the nuanced role of the cyclopropylsulfonyl moiety in modulating physicochemical and pharmacokinetic properties, supported by field-proven insights and detailed experimental protocols.

Introduction: The Emergence of a Privileged Scaffold

The pursuit of drug candidates with optimized efficacy, safety, and metabolic profiles has led medicinal chemists to explore novel chemical space. Within this context, this compound has garnered significant attention. This building block ingeniously combines two key structural motifs: a brominated aromatic ring, which serves as a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, and a cyclopropylsulfonyl group.

The cyclopropyl group, a small, strained ring system, is increasingly utilized in drug design to enhance metabolic stability, improve potency, and reduce off-target effects by introducing conformational constraints.[1] Its incorporation can lead to more favorable pharmacokinetic profiles. The sulfonyl group, on the other hand, is a well-established pharmacophore that can act as a hydrogen bond acceptor and modulate the electronic properties of the aromatic ring, influencing molecular interactions with biological targets. The combination of these features in a single, readily functionalizable molecule makes this compound a powerful tool in the drug discovery arsenal.

Physicochemical and Safety Profile

A thorough understanding of a building block's fundamental properties is critical for its effective use in synthesis and for ensuring laboratory safety.

Physicochemical Data

While a comprehensive, publicly available dataset for all physicochemical properties of this compound is limited, the following information has been compiled from commercial supplier data. Researchers should verify these properties with their own measurements.

| Property | Value | Source |

| CAS Number | 648906-28-9 | [2] |

| Molecular Formula | C₉H₉BrO₂S | [2] |

| Molecular Weight | 261.14 g/mol | [2] |

| Appearance | White to off-white solid (typical) | Supplier Data |

| Storage | Sealed in dry, 2-8°C | [2] |

Safety and Handling

Based on available safety data, this compound should be handled with care in a well-ventilated laboratory, using appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Hazard Statements: [2]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

A full Safety Data Sheet (SDS) should be consulted prior to handling this compound.

Synthesis Pathway

While specific, detailed preparations of this compound are not widely published in peer-reviewed literature, a plausible and efficient synthesis can be devised based on established organic chemistry principles. The most logical route involves a two-step sequence: S-cyclopropylation of a suitable thiophenol followed by oxidation of the resulting sulfide to the sulfone.

Representative Protocol for Synthesis

Step 1: Synthesis of 4-Bromophenyl cyclopropyl sulfide

This procedure is adapted from a general method for the copper-promoted S-cyclopropylation of thiophenols.[3]

-

To a reaction flask, add 4-bromothiophenol (1.0 equiv.), cyclopropylboronic acid (1.5 equiv.), copper(II) acetate (0.1 equiv.), and a suitable base such as pyridine (2.0 equiv.).

-

Add a solvent such as 1,2-dichloroethane (DCE).

-

Stir the reaction mixture at room temperature under an air atmosphere for 12-24 hours, monitoring by TLC or GC-MS.

-

Upon completion, dilute the reaction with a suitable organic solvent (e.g., ethyl acetate) and wash with aqueous HCl (1 M) and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired sulfide.

Step 2: Oxidation to this compound

This is a standard oxidation protocol for converting sulfides to sulfones.

-

Dissolve the 4-bromophenyl cyclopropyl sulfide (1.0 equiv.) in a suitable solvent such as dichloromethane (DCM) or chloroform.

-

Cool the solution to 0 °C in an ice bath.

-

Add an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) (2.2 equiv.) portion-wise, maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or flash column chromatography to afford this compound.

Applications in Cross-Coupling Reactions

The presence of the aryl bromide moiety makes this compound an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the cyclopropylsulfonyl group can enhance the reactivity of the C-Br bond towards oxidative addition to the palladium catalyst.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures, which are prevalent in many pharmaceutical agents.

Representative Protocol for Suzuki-Miyaura Coupling:

This protocol is based on general procedures for electron-deficient aryl bromides and may require optimization.[4][5]

-

In a reaction vessel, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a suitable base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv.).

-

Add a palladium catalyst, for instance, Pd(PPh₃)₄ (2-5 mol%) or a combination of Pd(OAc)₂ (2 mol%) and a phosphine ligand like SPhos or XPhos (4 mol%).

-

Add a solvent system, typically a mixture of an organic solvent (e.g., toluene, 1,4-dioxane) and water.

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heat the reaction to 80-110 °C and stir for 4-16 hours, monitoring by TLC or LC-MS.

-

After cooling to room temperature, dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the residue by flash column chromatography to obtain the biaryl product.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a premier method for the synthesis of arylamines, a common structural motif in pharmaceuticals.[6][7]

Representative Protocol for Buchwald-Hartwig Amination:

This protocol is based on general procedures and requires optimization for specific amines.[8][9]

-

To an oven-dried Schlenk tube, add this compound (1.0 equiv.), a palladium precatalyst such as Pd₂(dba)₃ (1-2 mol%) or a G3-precatalyst (1-2 mol%), and a suitable phosphine ligand (e.g., BINAP, Xantphos) (2-4 mol%).

-

Add a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.4-2.0 equiv.).

-

Evacuate and backfill the tube with an inert gas (argon or nitrogen).

-

Add the amine (1.1-1.5 equiv.) and an anhydrous, degassed solvent (e.g., toluene, dioxane).

-

Heat the reaction mixture to 80-120 °C for 6-24 hours, monitoring completion by LC-MS.

-

Cool the reaction, dilute with an organic solvent, and filter through a pad of celite to remove inorganic salts.

-

Concentrate the filtrate and purify the crude product by flash column chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the introduction of alkynyl groups, which are valuable for extending conjugation, introducing rigidity, or serving as handles for further transformations like click chemistry.[10][11]

Representative Protocol for Sonogashira Coupling:

This protocol is based on general procedures and may require optimization.[12][13]

-

To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), a palladium catalyst such as PdCl₂(PPh₃)₂ (2-4 mol%), and a copper co-catalyst, copper(I) iodide (CuI) (3-6 mol%).

-

Add an anhydrous solvent (e.g., THF, DMF) and a suitable amine base (e.g., triethylamine, diisopropylamine), which also acts as a solvent in some cases.

-

Add the terminal alkyne (1.1-1.5 equiv.) via syringe.

-

Stir the reaction at room temperature to 60 °C for 2-12 hours, monitoring by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with an organic solvent and water.

-

Wash the organic layer with saturated aqueous NH₄Cl solution to remove copper salts, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

Conclusion: A Versatile and Strategic Building Block

This compound stands out as a strategically designed building block for modern medicinal chemistry. Its true value lies in the synergistic combination of a versatile reactive handle (the aryl bromide) with a pharmacologically significant moiety (the cyclopropylsulfone). This guide has provided a comprehensive overview of its properties, a plausible synthetic route, and detailed, representative protocols for its application in key cross-coupling reactions. By leveraging the principles and methodologies outlined herein, researchers and drug development professionals can effectively incorporate this powerful building block into their synthetic strategies, accelerating the discovery of novel drug candidates with improved properties and therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. InterContinental | Virtual tour generated by Panotour [warszawa.intercontinental.com]

- 3. Synthesis of aryl cyclopropyl sulfides through copper-promoted S-cyclopropylation of thiophenols using cyclopropylboronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 8. benchchem.com [benchchem.com]

- 9. organic-synthesis.com [organic-synthesis.com]

- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 11. Sonogashira Coupling [organic-chemistry.org]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

Methodological & Application